molecular formula C13H28I2N2O2 B019534 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide CAS No. 109044-30-6

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide

Cat. No. B019534
M. Wt: 498.18 g/mol
InChI Key: SPTSCJIEXOMGQM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation, which are known to play a role in the development of various diseases. It is also believed to have a direct effect on the central nervous system, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has a wide range of biochemical and physiological effects. It has been found to increase the levels of various antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide in lab experiments is its wide range of biological activities. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, which make it a useful compound for studying various diseases. However, one of the main limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the study of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, more research is needed to determine the optimal dosage and administration route of this compound for different diseases. Finally, more studies are needed to determine the long-term safety and efficacy of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide.

Synthesis Methods

The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves the reaction of choline iodide with 3-carboxy-1,1-dimethylpiperidinium iodide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

109044-30-6

Product Name

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide

Molecular Formula

C13H28I2N2O2

Molecular Weight

498.18 g/mol

IUPAC Name

2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide

InChI

InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

SPTSCJIEXOMGQM-UHFFFAOYSA-L

SMILES

C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-]

Canonical SMILES

C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-]

synonyms

2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide

Origin of Product

United States

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